molecular formula C15H16N2O2 B2795953 N-(5-methylisoxazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681170-12-7

N-(5-methylisoxazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B2795953
CAS RN: 681170-12-7
M. Wt: 256.305
InChI Key: UXBIIWJSHQSRLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “N-(5-methylisoxazol-3-yl)” compounds often involves the reaction of 3-amino-5-methylisoxazole with other reagents . For example, the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials .


Molecular Structure Analysis

The molecular structure of “N-(5-methylisoxazol-3-yl)” compounds can vary depending on the specific compound. For example, three distinct forms of N1, N3-bis(5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .


Chemical Reactions Analysis

“N-(5-methylisoxazol-3-yl)” compounds can undergo various chemical reactions. For instance, the compound’s functional groups’ reactivity was explored through various chemical oxidation processes.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(5-methylisoxazol-3-yl)” compounds can vary depending on the specific compound. For example, the physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction.

Scientific Research Applications

Synthesis and Structural Analysis

N-(5-methylisoxazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide and its derivatives are primarily explored for their structural and synthetic significance. Martins et al. (2002) described the one-pot synthesis of various 3-methylisoxazole-5-carboxamides, highlighting the compound's role in the synthesis of complex organic structures (Martins et al., 2002). Similarly, McMurry (2003) discussed the isoxazole annelation reaction involving the compound, providing insights into its chemical reactivity and potential in creating novel organic molecules (McMurry, 2003).

Biomedical Applications

Several studies have examined the potential biomedical applications of tetrahydronaphthalene derivatives. Koç et al. (2017) explored the apoptotic effects of certain tetrahydronaphthalene derivatives on K562 human chronic myelogenous leukemia cell lines, indicating potential therapeutic applications in leukemia treatment (Koç et al., 2017). Ateş-Alagöz et al. (2006) synthesized novel retinoidal tetrahydronaphthalene derivatives and evaluated their potent antimicrobial activities, showcasing the compound's potential in developing new antimicrobial agents (Ateş-Alagöz et al., 2006).

Enzyme Inhibition and Molecular Docking Studies

Muzychka et al. (2020) synthesized N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide derivatives, including structures similar to N-(5-methylisoxazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, and evaluated them against xanthine oxidase, an enzyme involved in purine catabolism. The study revealed that certain derivatives exhibited significant enzyme inhibition, indicating the potential for therapeutic applications in diseases related to purine metabolism (Muzychka et al., 2020).

Safety and Hazards

The safety and hazards of “N-(5-methylisoxazol-3-yl)” compounds can vary depending on the specific compound. For example, a safety data sheet for N-(5-Methylisoxazol-3-yl)benzenesulfonamide indicates that it may be harmful if swallowed and may cause skin and eye irritation .

Future Directions

The future directions for research on “N-(5-methylisoxazol-3-yl)” compounds could involve the development of new synthetic strategies and the design of new derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-8-14(17-19-10)16-15(18)13-7-6-11-4-2-3-5-12(11)9-13/h6-9H,2-5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBIIWJSHQSRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylisoxazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

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